3,4-Dihydro-2H-pyran-2-carboxamide
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Overview
Description
3,4-Dihydro-2H-pyran-2-carboxamide is a heterocyclic organic compound with a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyran-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 3,4-Dihydro-2H-pyran with an appropriate amide source under controlled conditions. For example, the reaction of 3,4-Dihydro-2H-pyran with ammonia or primary amines can yield the desired carboxamide product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3,4-Dihydro-2H-pyran-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with similar structural features but lacking the carboxamide group.
2,3-Dihydro-4H-pyran: Another isomer with a different arrangement of the double bond and oxygen atom.
Tetrahydropyran: A fully saturated analog with no double bonds.
Uniqueness
3,4-Dihydro-2H-pyran-2-carboxamide is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its carboxamide group allows for a range of chemical modifications and interactions that are not possible with its analogs .
Properties
CAS No. |
49831-28-9 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran-2-carboxamide |
InChI |
InChI=1S/C6H9NO2/c7-6(8)5-3-1-2-4-9-5/h2,4-5H,1,3H2,(H2,7,8) |
InChI Key |
ARLWMQMHHIPRCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC=C1)C(=O)N |
Origin of Product |
United States |
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